molecular formula C16H12BrF2N5O B2630438 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-34-9

5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2630438
CAS No.: 899737-34-9
M. Wt: 408.207
InChI Key: VYJZZYAEEGOSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of various functional groups, such as the amino group, bromobenzyl moiety, and difluorophenyl group, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be prepared from 3-bromobenzyl chloride and sodium azide.

    Coupling with Difluorophenylamine: The triazole intermediate is then coupled with 2,5-difluorophenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Amino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling and substitution reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The bromobenzyl moiety can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Thiol, amine, or alkoxide-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-methylbenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-fluorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern. The presence of the bromobenzyl group, combined with the difluorophenyl moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This unique structure can lead to different reactivity and interaction profiles, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article reviews its biological activity, focusing on its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas' disease.

Chemical Structure and Properties

The molecular structure of this compound features a triazole ring with significant substitutions that influence its biological activity:

  • Bromobenzyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Difluorophenyl Group : May improve metabolic stability and solubility.

Table 1: Structural Features of this compound

FeatureDescription
Triazole RingCore structure contributing to biological activity
Bromine SubstitutionEnhances hydrophobic interactions
Difluorine SubstitutionIncreases lipophilicity and stability

Antiparasitic Properties

Research has demonstrated that This compound exhibits significant antiparasitic activity against Trypanosoma cruzi. The compound shows a submicromolar effective concentration (pEC50 > 6), indicating high potency in inhibiting the parasite's growth.

Mechanism of Action : The precise mechanism remains under investigation; however, it is hypothesized that the compound interacts with specific metabolic pathways within the parasite. This interaction may disrupt essential cellular processes leading to reduced viability of T. cruzi.

Case Studies

A study evaluated the efficacy of this compound in a mouse model of Chagas' disease. Findings indicated that treatment significantly suppressed parasite burden compared to untreated controls. The study highlighted the compound's potential as a novel therapeutic agent, particularly in cases where traditional treatments are ineffective or present severe side effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to peripheral substituents have been shown to impact potency and selectivity:

  • Amino Group : Essential for maintaining bioactive conformation; modifications leading to loss of activity suggest it plays a critical role in target interaction.
  • Triazole Core Modifications : Alterations to the triazole structure (e.g., replacing with imidazole) resulted in diminished activity, indicating the importance of maintaining the triazole framework for efficacy .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Replacement of Amino GroupLoss of activity
Alteration of Triazole CoreSignificant decrease in potency

Properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-difluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)4-5-12(13)19/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJZZYAEEGOSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.